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Guanidine;sulfate

Protein stability Preferential hydration Chaotropic effect

Researchers requiring a chaotropic agent for protein solubilization or DNA origami modulation without denaturation face a critical reagent selection challenge: substituting guanidine hydrochloride or thiocyanate for the sulfate salt inverts the functional outcome from stabilization to denaturation. Guanidine sulfate (Gdm₂SO₄) is the only guanidinium salt that provides net preferential hydration and conformational stabilization rather than denaturation [1][2]. • Protein stabilization: Drives increasing preferential hydration of BSA with rising concentration (stabilizing signature), directly opposite to GdmCl [1]. • DNA nanostructures: Produces slow, titratable denaturation with non-monotonous temperature response, enabling intermediate structural perturbation studies [3]. • Synthetic chemistry: Uniquely accelerates Diels-Alder reactions and enhances endo stereoselectivity, while chloride, bromide, acetate, and perchlorate salts all inhibit reaction rates [4].

Molecular Formula C2H10N6O4S-2
Molecular Weight 214.21 g/mol
Cat. No. B13724545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine;sulfate
Molecular FormulaC2H10N6O4S-2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC(=N)(N)N.C(=N)(N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4)/p-2
InChIKeyUYAKTBUPMOOXNW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine Sulfate: Identity and Characterization


Guanidine sulfate (correctly guanidinium sulfate, (Gdm)₂SO₄) is a crystalline guanidinium salt with the formula C₂H₁₂N₆O₄S, supplied as a white powder with typical assay ≥99.0% [1]. It dissolves freely in water but is practically insoluble in ethanol, acetone, and diethyl ether , and it decomposes at 290–293 °C without a true melting point [1]. The guanidinium cation (pKₐ ≈12.5) is fully protonated at physiological pH, endowing the compound with strong base character [2]; however, the sulfate counter‑ion radically modulates the physicochemical and biochemical behaviour of the salt compared with other guanidinium salts, making it impossible to treat all guanidine‑based reagents as interchangeable.

Protein Reported net protein stabilizer; preferential hydration of globular proteins increases with salt concentration
Solubilization Non-denaturing chaotropic dissolution; retains native protein fold under research conditions
Processing High thermal stability and non-hygroscopic solid; may support elevated-temperature process workflows

Why Guanidine Sulfate Is Irreplaceable


Four widely available guanidinium salts—chloride (GdmCl), thiocyanate (GdmSCN), acetate (GdmOAc), and carbonate—share the same guanidinium cation but exhibit opposite effects on protein stability, nucleic‑acid denaturation kinetics, and solvent compatibility because the anion governs ion‑pairing propensity, Hofmeister series position, and lattice energy [1]. Consequently, substituting guanidine sulfate with another guanidine salt without verifying the specific biophysical or process requirement risks complete loss of stabilising function or severe deviation in reaction kinetics [2].

Target: Guanidine Sulfate
Substitute: GdmCl / GdmSCN
Reported net preferential hydration; stabilizes globular protein native fold
Reported net preferential salt binding; drives progressive protein unfolding
Preserves micelle integrity and DNA nanostructure; kinetically delayed perturbation
Disrupts micelles at low concentration; rapid complete DNA origami denaturation
Accelerates aqueous Diels–Alder rate; enhances endo stereoselectivity
Inhibits reaction rate; shifts product distribution toward exo products

Guanidine Sulfate: Comparative Evidence


BSA Preferential Hydration vs. Denaturation

In a direct head‑to‑head study on bovine serum albumin, guanidine sulfate exhibited increasing preferential hydration (protein‑stabilising exclusion) that reached a total hydration value of 0.316 g g⁻¹ at 2 M, whereas guanidine hydrochloride showed the opposite behaviour—preferential salt binding that rose linearly with concentration and denatured the protein [1]. The preferential interaction parameter in molal units was sharply negative for the sulfate (salt exclusion) and strongly positive for the chloride (salt binding), confirming that guanidine sulfate acts as a thermodynamic protein stabiliser while guanidine hydrochloride is a potent denaturant [1].

BSA Hydration
Head-to-head
Gdm₂SO₄: net preferential hydration of BSA, increasing with salt concentration. GdmCl: net preferential salt binding to BSA. Directional opposition confirmed by equilibrium dialysis and ORD.
Anion governs protein interaction direction; cation alone does not predict outcome
BSA, pH 6.0, 25 °C; Arakawa & Timasheff 1984, Gordon 1972
Protein stability Preferential hydration Chaotropic effect

DNA Origami Denaturation Kinetics

Using DNA origami as a structural integrity sensor, guanidinium thiocyanate (GdmSCN) caused complete denaturation at 2 M and 50 °C within 15 min, while guanidinium sulfate (Gdm₂SO₄) exhibited markedly slower kinetics at 25 °C and displayed a non‑monotonous temperature dependence with a minimum fraction of intact nanostructures at ~40 °C [1]. Guanidinium chloride (GdmCl) showed intermediate potency between the two, but still far stronger than the sulfate. These differences are attributed to counter‑anion controlled ion‑pairing and water‑structuring effects [1].

DNA Origami Kinetics
Head-to-head
Gdm₂SO₄ (2 M, 25 °C): gradual intact-fraction decrease from ~85% to ~75% over 75 min, delayed drop to ~45% after 75 min. GdmSCN (2 M, 50 °C): complete denaturation within 15 min.
Provides kinetically delayed structural perturbation profile for DNA nanotechnology
AFM quantification, non-monotonous temperature response; Hanke et al. 2022
DNA origami Denaturation kinetics Atomic force microscopy

Non-Ionic Micelle Stabilization vs. Disruption

Guanidine sulfate decomposes at 290–293 °C without melting, whereas guanidine hydrochloride melts/decomposes at ~178–183 °C , guanidine thiocyanate at ~118–122 °C , and guanidine carbonate at ~198 °C (partial decomposition) . The sulfate salt thus provides a >100 °C higher thermal tolerance than the hydrochloride and >170 °C higher than the thiocyanate, enabling its use in reactions that require sustained heating above 200 °C.

Micelle CMC Effect
Head-to-head
Gdm₂SO₄ stabilizes Triton X-100 micelles; lowers effective CMC. GdmSCN increases CMC by 5× at only 1.5 M, matching the disruptive effect of 6 M urea. Directionally opposite outcomes.
Preserves rather than disrupts hydrophobic assemblies in micellar systems
Triton X-100, 25 °C spectrophotometric; Gratzer & Beaven 1969
Thermal stability High-temperature synthesis Decomposition point

Aqueous Diels–Alder Rate and Endo Selectivity

Guanidine sulfate is practically insoluble in ethanol, acetone, and diethyl ether, whereas guanidine hydrochloride dissolves readily in ethanol (24 g per 100 g at 20 °C) and methanol [1]. This orthogonal solubility profile allows selective precipitation and facile product separation in mixed‑solvent systems, a distinct advantage when the sulfate salt must be removed after a synthetic step or when a biphasic reaction medium is desired.

Diels–Alder k₂
Head-to-head
Rate enhanced vs pure water; endo selectivity enhanced
Only guanidinium salt accelerating reaction and favoring endo product
Cyclopentadiene + methyl acrylate, 2 M, 25 °C; Kumar & Pawar 2001
Solubility profile Biphasic reaction Purification strategy

Thermal Stability and Hygroscopicity

Spectroscopic analysis of tryptophan‑zipper (trpzip) peptides demonstrated that while GdmCl strongly denatures these model peptides, Gdm₂SO₄ leaves the folded population essentially unchanged, equivalent to the effect of Na₂SO₄ or NaCl alone [1]. The sulfate dianion effectively neutralises the denaturing potency of the guanidinium cation via hetero‑ion clustering, making Gdm₂SO₄ a uniquely ‘neutral’ guanidinium salt for protein systems sensitive to denaturant activity [1].

Melting Point
Specification review
mp 290–293 °C (dec.)
Supports high-temperature processing; other guanidinium salts liquefy over 100 °C lower
≥99.0% purity (T); non-hygroscopic solid; multiple vendor datasheets
Hofmeister series Ion-pairing Tryptophan zipper

Guanidine Sulfate Application Scenarios


Non-Denaturing Protein Refolding

Because guanidine sulfate increases preferential hydration and acts as a thermodynamic stabiliser—directly opposite to guanidine hydrochloride [1]—it is the preferred guanidinium additive when the goal is to prevent protein aggregation or preserve native conformation during long‑term storage, lyophilisation, or heat‑stress screening.

Controlled DNA Origami Destabilization

The weak and tunable denaturing effect of Gdm₂SO₄, with its unique non‑monotonous temperature response, offers an unmatched tool for structural biologists who need to probe nucleic acid stability without the rapid, complete denaturation caused by GdmSCN or GdmCl [2].

Aqueous Diels–Alder Stereoselective Catalysis

With a decomposition point exceeding 290 °C—over 100 °C higher than guanidine hydrochloride—guanidine sulfate withstands thermal regimes that destroy other guanidine salts , making it the reactant of choice for high‑temperature condensations, polymer‑supported synthesis, and reactions requiring sustained heating.

Thermally Robust Industrial Formulations

The near‑complete insolubility of guanidine sulfate in ethanol and acetone, contrasting with the good organic‑solvent solubility of guanidine hydrochloride, allows process chemists to precipitate and recover the sulfate salt quantitatively after reaction steps carried out in mixed‑solvent media, streamlining downstream purification .

Application
Selection Property
Validation Focus
Non-denaturing protein refolding
Preferential hydration profile
Preferential interaction coefficients vs concentration
Controlled DNA nanostructure perturbation
Kinetically delayed denaturation
Intact fraction vs time and temperature by AFM
Aqueous stereoselective synthesis
Rate and endo enhancement
k₂ and endo/exo ratio vs pure water baseline
High-temperature process formulations
Thermal stability
Melting point under process-relevant conditions
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